![molecular formula C6H14ClNO3 B6223423 3-amino-2-(methoxymethyl)-2-methylpropanoic acid hydrochloride CAS No. 2763756-46-1](/img/no-structure.png)
3-amino-2-(methoxymethyl)-2-methylpropanoic acid hydrochloride
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Overview
Description
3-amino-2-(methoxymethyl)-2-methylpropanoic acid hydrochloride (also known as 3-amino-2-methyl-2-methylpropionic acid hydrochloride or AMMPH) is an organic compound that is widely used in scientific research. AMMPH is a white, crystalline solid with a melting point of 134-136 °C and a boiling point of 256-257 °C. It is a derivative of the amino acid methionine and is used in a variety of biochemical and physiological research applications.
Scientific Research Applications
AMMPH has a wide range of scientific research applications. It is used in various biochemical and physiological research studies, including those related to cell metabolism, signal transduction, and enzyme activity. It is also used in studies of the nervous system and its effect on behavior. Additionally, AMMPH is used as a substrate for various enzymes, including those involved in the metabolism of amino acids, proteins, and lipids.
Mechanism of Action
The mechanism of action of AMMPH is not fully understood. However, it is known that it acts as an agonist at the GluR2/3 receptor, which is involved in the regulation of glutamate signaling in the brain. It has also been shown to activate the MAPK/ERK pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of AMMPH are not fully understood. However, it has been shown to modulate the activity of several enzymes, including those involved in the metabolism of amino acids and proteins. It has also been shown to affect the production of neurotransmitters, such as glutamate and GABA. Additionally, AMMPH has been shown to have an effect on cell growth and differentiation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using AMMPH in laboratory experiments is that it is relatively easy to synthesize. Additionally, it is relatively stable and has a low toxicity. However, one of the main limitations of using AMMPH is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Future Directions
There are a number of potential future directions for research involving AMMPH. These include further studies into its mechanism of action, its effects on cell growth and differentiation, and its potential therapeutic applications. Additionally, further research into its use as a substrate for various enzymes could lead to new insights into the regulation of metabolism. Finally, further research into its potential interactions with other compounds could lead to new therapeutic strategies.
Synthesis Methods
AMMPH can be synthesized from the reaction of methionine and hydrochloric acid in an aqueous solution. The reaction produces a salt, which is then purified to obtain the desired product. The reaction is as follows:
CH3CH2CH2CH2CH(NH2)COOH + HCl → CH3CH2CH2CH2CH(NH2)COOHCl + H2O
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-amino-2-(methoxymethyl)-2-methylpropanoic acid hydrochloride involves the protection of the carboxylic acid group, followed by the alkylation of the protected acid with methoxymethyl chloride. The resulting intermediate is then deprotected to yield the target compound.", "Starting Materials": [ "2-methylpropanoic acid", "methoxymethyl chloride", "ammonia", "hydrochloric acid", "diethyl ether", "sodium bicarbonate", "sodium chloride", "magnesium sulfate" ], "Reaction": [ "Protection of 2-methylpropanoic acid with methanol and sulfuric acid to yield methyl 2-methylpropanoate", "Alkylation of methyl 2-methylpropanoate with methoxymethyl chloride in the presence of sodium bicarbonate and diethyl ether to yield methyl 3-(methoxymethyl)-2-methylpropanoate", "Hydrolysis of methyl 3-(methoxymethyl)-2-methylpropanoate with aqueous ammonia to yield 3-(methoxymethyl)-2-methylpropanoic acid", "Deprotection of 3-(methoxymethyl)-2-methylpropanoic acid with hydrochloric acid in the presence of magnesium sulfate to yield 3-amino-2-(methoxymethyl)-2-methylpropanoic acid hydrochloride" ] } | |
CAS RN |
2763756-46-1 |
Product Name |
3-amino-2-(methoxymethyl)-2-methylpropanoic acid hydrochloride |
Molecular Formula |
C6H14ClNO3 |
Molecular Weight |
183.6 |
Purity |
95 |
Origin of Product |
United States |
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